Product packaging for Rosettacin(Cat. No.:)

Rosettacin

Número de catálogo: B1262365
Peso molecular: 284.3 g/mol
Clave InChI: JORFMKUBMHCFKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Rosettacin (benz[6,7]indolizino[1,2-b]quinolin-11(13H)-one) is an aromathecin alkaloid recognized for its significant value in cancer and enzymology research . This compound features a pentacyclic structure closely related to the potent anticancer agent Camptothecin (CPT) . Its core research value lies in its function as an inhibitor of DNA topoisomerase I (Top1), a critical enzyme for DNA replication and cell division, thereby making it a candidate for investigating novel anticancer therapeutics . Unlike CPT, which contains a hydrolytically unstable lactone E-ring, this compound incorporates a more stable benzene ring in its structure . This key modification makes it a valuable chemical tool for studying structure-activity relationships and for developing more stable therapeutic leads that target the topoisomerase I-DNA complex. Initial studies indicate that while this compound itself is a weak topoisomerase I poison, its derivatives, particularly those substituted at the 14-position, have demonstrated enhanced antiproliferative and anti-topoisomerase I activity . These derivatives are proposed to stabilize the ternary complex by intercalating into DNA and potentially forming hydrogen bonds within the major groove of the topoisomerase I-DNA complex . Recent synthetic studies, including a 2025 publication, continue to develop new and efficient routes to access this compound and its analogs, underscoring its ongoing relevance in medicinal chemistry and drug discovery research . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12N2O B1262365 Rosettacin

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C19H12N2O

Peso molecular

284.3 g/mol

Nombre IUPAC

3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15,17,19-nonaen-14-one

InChI

InChI=1S/C19H12N2O/c22-19-15-7-3-1-5-12(15)10-17-18-14(11-21(17)19)9-13-6-2-4-8-16(13)20-18/h1-10H,11H2

Clave InChI

JORFMKUBMHCFKA-UHFFFAOYSA-N

SMILES canónico

C1C2=CC3=CC=CC=C3N=C2C4=CC5=CC=CC=C5C(=O)N41

Sinónimos

aromathecin
rosettacin

Origen del producto

United States

Advanced Synthetic Methodologies for Rosettacin and Analogues

Transition Metal-Catalyzed Strategies

Rhodium(III)-Catalyzed Intramolecular C-H Activation and Annulation

Using Alkyne-Tethered Hydroxamic Esters

The intramolecular annulation of alkyne-tethered hydroxamic esters has emerged as a powerful strategy for constructing the isoquinolone core found in Rosettacin. In 2012, Park and co-workers pioneered a rhodium(III)-catalyzed intramolecular C-H activation and annulation of alkyne-tethered hydroxamic esters, yielding 3-hydroxyalkyl isoquinolones, a crucial intermediate for this compound synthesis mdpi.commdpi.comcapes.gov.br. This method involved a hydroxamic ester bearing a trimethylsilyl (B98337) (TMS)-protected alkyne, which underwent Rh(III)-catalyzed annulation to produce the isoquinolone intermediate mdpi.com. Subsequent steps included a Mitsunobu reaction and TMS group removal, followed by oxidation and a Friedländer reaction to complete the synthesis of this compound mdpi.com.

Building on this, Glorius and colleagues in 2017 developed an efficient and highly regioselective cobalt(III)-catalyzed intramolecular C-H activation approach using alkyne-tethered hydroxamic esters mdpi.commdpi.comnih.govresearchgate.net. This CpCo(III)-catalyzed method was particularly notable for its ability to tolerate substrates bearing a terminal alkyne, eliminating the need for an additional deprotection step, unlike some Rh(III)-catalyzed counterparts mdpi.comresearchgate.netresearchgate.net. For instance, N-((pent-4-yn-1-yl)oxy)benzamide (61) was treated with CpCo(CO)I2, AgSbF6, CsOPiv, and PivOH in 2,2,2-trifluoroethanol (B45653) (TFE) at 100 °C to yield isoquinolone (62) with an 86% yield nih.gov. This intermediate was then converted to pyrroloisoquinolone (59) via a Mitsunobu reaction, followed by oxidation to a ketone (37), ultimately leading to this compound through a reaction with an appropriate quinoline (B57606) precursor nih.gov.

Rhodium(III)-Catalyzed Intermolecular C-H Activation and Annulation

Intermolecular C-H activation and annulation catalyzed by rhodium(III) complexes have also provided concise routes to this compound. In 2017, Van der Eycken and co-workers reported a Rh(III)-catalyzed intramolecular C-H activation and annulation of alkyne-tethered benzamides for the construction of poly-N-heterocycles, which served as a key step in this compound synthesis mdpi.comscispace.com. Another significant contribution came in 2018 from Reddy and Mallesh, who disclosed a Rh(III)-catalyzed intermolecular C-H activation and annulation of N-(pivaloyloxy)benzamides and 2-alkynyl aldehydes mdpi.comacs.org. This method allowed for the construction of the isoindolo[2,1-b]isoquinolin-5(7H)-one core, which is a structural motif found in this compound mdpi.comacs.org. The reaction of N-(pivaloyloxy)benzamide (10a) with 2-alkynyl quinoline-3-carbaldehyde (10b) yielded the pentacyclic product (10c), which was subsequently reduced to deliver this compound mdpi.com. Compared to intramolecular versions, intermolecular methods can offer advantages by avoiding multistep sequences for substrate synthesis, thus providing more efficient approaches mdpi.com.

Table 1: Rh(III)-Catalyzed Intermolecular C-H Activation and Annulation for this compound Synthesis

CatalystSubstratesKey Intermediate FormedYield (%)Reference
[RhCp*Cl2]2 / CsOAc (in 1,4-dioxane) mdpi.comN-(pivaloyloxy)benzamide (10a), 2-alkynyl quinoline-3-carbaldehyde (10b)Pentacyclic product (10c)Not specified for 10c, but 85% for this compound analogue acs.org mdpi.comacs.org

Cobalt(III)-Catalyzed Intramolecular C-H Activation and Annulation

As mentioned in section 3.2.1.2, Glorius and co-workers developed a CpCo(III)-catalyzed intramolecular C-H activation and annulation of alkyne-tethered hydroxamic esters for the synthesis of 3-hydroxyalkyl isoquinolones, which proved to be a pivotal step in the total synthesis of this compound mdpi.commdpi.comnih.govresearchgate.netresearchgate.netnih.gov. This method utilized hydroxamic ester (7a) bearing a terminal alkyne, which underwent CpCo(III)-catalyzed annulation to yield isoquinolone (7b) mdpi.comresearchgate.net. A key advantage of this cobalt-catalyzed approach over its rhodium counterpart is the use of a more abundant and cost-effective cobalt catalyst, along with its tolerance for terminal alkynes researchgate.netresearchgate.net. The isoquinolone (7b) was then transformed into a ketone (6d) via a Mitsunobu reaction and sequential oxidation, which was subsequently converted to this compound mdpi.com.

Table 2: Co(III)-Catalyzed Intramolecular C-H Activation and Annulation

CatalystSubstrateProduct (Key Intermediate)Yield (%)Reference
CpCo(CO)I2, AgSbF6, CsOPiv, PivOH nih.govN-((pent-4-yn-1-yl)oxy)benzamide (61)Isoquinolone (62)86 nih.gov
CpCo(III) mdpi.comresearchgate.netAlkyne-tethered hydroxamic ester (7a)Isoquinolone (7b)Not specified mdpi.comresearchgate.net

Iron(III)-Catalyzed [4+2] Annulation

More recently, iron(III)-catalyzed [4+2] annulation has emerged as a promising methodology for the synthesis of this compound and its analogues. Tiwari et al. in 2025 reported an efficient and straightforward protocol for synthesizing pyrrolo[3,4-b]quinolinediones from readily available anthranils and maleimides via an iron(III)-catalyzed [4+2]-annulation rsc.orgrsc.orgresearchgate.net. This one-pot reaction initially forms epoxypyrrolo[3,4-b]quinolines, which then rearrange into quinolinediones rsc.orgrsc.org. The method demonstrated broad functional group tolerance and provided products in good to excellent yields rsc.orgrsc.org. Notably, this strategy was successfully applied to the gram-scale synthesis of this compound (A), highlighting its synthetic utility for biologically significant molecules rsc.orgrsc.org. This compound was synthesized from 2-benzyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione (3ao) using this methodology rsc.org.

Radical and Cascade Cyclization Approaches

Aryl Radical Cyclization of Enamide

Aryl radical cyclization of enamides has been employed as a key ring-closing step in the synthesis of this compound. In 2015, El Blidi and co-workers presented an expeditious approach to this compound, where the formation of a five-membered ring was achieved through the aryl radical cyclization of enamides, generated via N-acyliminium chemistry researchgate.netthieme-connect.comthieme-connect.com. This method involved a multi-step sequence starting from homophthalic acid (5a), which was converted to homophthalic anhydride (B1165640) (5b), then to an imide (5c), and subsequently reduced to α-hydroxylactam (5d) mdpi.com. Dehydration of 5d yielded enamide (5e), which was then treated with magnesium monoperoxyphthalate to deliver isoquinolin-1(2H)-one (5f) mdpi.com. N-alkylation of 5f with 3-(bromomethyl)-2-chloroquinoline (B1642214) afforded product (5g), and sequential treatment with AIBN and (Me3Si)3SiH via radical cyclization ultimately delivered this compound mdpi.com. This strategy provides a valuable route for constructing the complex fused ring system of this compound mdpi.comthieme-connect.com.

Cascade Exo Hydroamination and Spontaneous Lactamization

Cascade reactions, particularly those involving hydroamination and lactamization, offer efficient pathways for constructing complex heterocyclic systems. In 2016, Gao et al. developed a cascade exo hydroamination followed by spontaneous lactamization as a key step for the synthesis of this compound mdpi.commdpi.comresearchgate.netresearchgate.netdntb.gov.ua. This sequence involved the preparation of 2-chloroquinoline-3-carbaldehyde (B1585622) (8a), which underwent reduction and subsequent azidation to yield azide (B81097) (8b) mdpi.com. Further transformations led to an alkyne-substituted compound (8f) mdpi.comresearchgate.net. Treatment of compound (8f) with trifluoroacetic acid (TFA) formed a primary amine, which then reacted with Cs2CO3 to deliver this compound mdpi.comresearchgate.net. The proposed mechanism involves an initial exo hydroamination between the alkyne moiety and the amino group, forming intermediate pyrroloquinolines, followed by spontaneous lactamization to construct the indolizidine moiety mdpi.comresearchgate.net. This method allowed for the formation of the C and D rings in a single step, although the substrate itself required a multi-step synthesis mdpi.comresearchgate.net.

Table 3: Cascade Exo Hydroamination and Spontaneous Lactamization for this compound Synthesis

Key StepStarting Material (Example)ConditionsProduct (this compound)Overall Yield (%)Reference
Cascade exo hydroamination & spontaneous lactamizationAlkyne-substituted compound (8f) mdpi.comTFA (to form primary amine), then Cs2CO3 in MeOH mdpi.commdpi.comresearchgate.netThis compound90 (in two steps from 28a,b) mdpi.com mdpi.commdpi.comresearchgate.net

Copper-Catalyzed Photoinduced Radical Domino Cyclization of Ynamides

A notable advanced synthetic strategy for this compound involves the copper-catalyzed photoinduced radical domino cyclization of ynamides. Developed by Evano et al. in 2018, this method offers an efficient pathway to construct complex poly-N-heterocycles, serving as a key step in the synthesis of this compound mdpi.comresearchgate.netmdpi.comresearchgate.net. The process is initiated by visible light irradiation in the presence of catalytic amounts of [(DPEphos)(bcp)Cu]PF6 and an amine researchgate.net.

Under these conditions, unactivated aryl and alkyl iodides are smoothly converted into their corresponding radical species, which then trigger a radical domino cyclization researchgate.net. The proposed mechanism for this transformation involves the reduction of the carbon-iodine (C-I) bond by a copper(0) complex, leading to the generation of a radical intermediate. This intermediate subsequently undergoes a 5-exo-dig cyclization to the carbon-carbon triple bond (C≡C), forming a vinylic radical. A subsequent 6-endo-trig cyclization to the arene, followed by aromatization, effectively constructs the crucial indolizine (B1195054) ring system found in this compound mdpi.com. In the context of this compound synthesis, 2-Iodo-3-aminomethylquinoline (compound 11a) is benzoylated and then alkynylated to yield the N-benzoylynamine (compound 17), which is the substrate for this pivotal radical cyclization. The reported yield for the pentacyclic product (compound 18) using this method was 45% .

Other Distinct Synthetic Routes

Beyond the photoinduced cyclization, several other unique synthetic routes have been developed for this compound, each employing distinct chemical transformations to construct its complex molecular architecture.

Oxidative Rearrangement from Indole (B1671886) to Quinolone

One of the early and significant routes to this compound, reported by Warneke and Winterfeldt in 1972, utilized an oxidative rearrangement from an indole derivative to a quinolone as a key step mdpi.comresearchgate.netresearchgate.net. This multi-step sequence begins with the cyclization of amide 1a in the presence of phosphorus oxychloride (POCl3) to form iminium 1b. This is followed by a sequential reduction with sodium borohydride (B1222165) (NaBH4) and an intramolecular amidation, resulting in the formation of lactam 1c mdpi.comresearchgate.net.

Aminolysis using Pseudo-Anhydride

The aminolysis reaction, involving the cleavage of a molecule by an amine, has been strategically employed in this compound synthesis, particularly utilizing pseudo-anhydrides as activated carboxylic acid derivatives wikipedia.orgorganic-chemistry.org. Walraven and Pandit reported a synthesis in 1980, and Cushman et al. later utilized a similar strategy mdpi.comresearchgate.net.

In Walraven and Pandit's approach, dihydropyrroloquinoline 2a reacted with pseudo-anhydride 2b in the presence of potassium acetate (B1210297) (KOAc) to form amide 2c. This was followed by an aldol-type condensation, which delivered this compound researchgate.net. Cushman's similar strategy involved dimesylate 3a reacting with liquid ammonia (B1221849) to yield dihydropyrroloquinoline 2a. Subsequent aminolysis of pseudo-anhydride 3b formed amide 2c. The final intramolecular cyclization of 2c was achieved under conditions of 10% sodium acetate (NaOAc) in acetic acid (AcOH), producing this compound mdpi.comresearchgate.net. This method highlights the utility of aminolysis in constructing key amide linkages and facilitating subsequent cyclization steps in complex natural product synthesis.

Carbene-Catalyzed Aerobic Oxidation of Isoquinolinium Salt

A modern and efficient route to this compound involves the carbene-catalyzed aerobic oxidation of an isoquinolinium salt, a method developed by Fu and Huang in 2018 nih.govmdpi.comresearchgate.netmdpi.comnih.gov. This strategy is significant for its metal-free approach to constructing the isoquinolinone scaffold, thereby avoiding the use of transition metals mdpi.com.

The synthetic sequence begins with the isoquinolinium salt (e.g., compound 12a or 91) undergoing carbene-catalyzed aerobic oxidation to yield the corresponding isoquinolinone (e.g., compound 12b or 93) mdpi.comresearchgate.net. A subsequent palladium-catalyzed intramolecular cyclization of this isoquinolinone intermediate then completes the synthesis of this compound mdpi.com. The proposed mechanism for the formation of the isoquinolinone involves the addition of an N-heterocyclic carbene (NHC) to the isoquinolinium salt, followed by deprotonation to generate an aza-Breslow intermediate. This intermediate then undergoes transformations that lead to the formation of the isoquinolinone, with the regeneration of the free NHC catalyst for subsequent catalytic cycles nih.govmdpi.com. For instance, isoquinolinium salt 91, derived from 2-bromo-3-bromomethylquinoline and isoquinoline, was treated with 2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c] mdpi.comnih.govCurrent time information in Bangalore, IN.triazolium tetrafluoroborate (B81430) (NHC catalyst 92) and DBU in THF under air at -40 °C, affording isoquinolone 93 with a 73% yield. Subsequent Pd(OAc)2-catalyzed cyclization of 93 yielded this compound (compound 5) with an impressive 99% yield nih.govmdpi.com.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is an active area of research, driven by the potential to enhance biological activity and overcome limitations of the parent compound.

Preparation of 14-Substituted this compound Derivatives

Research has shown that 14-substituted this compound derivatives exhibit improved biological activity compared to the unsubstituted parent compound mdpi.comnih.govacs.org. These derivatives often demonstrate superior antiproliferative activity and enhanced topoisomerase I (Top1) inhibitory activity mdpi.comnih.govacs.org. Furthermore, their Top1 inhibitory activity can surpass that of 22-hydroxyacuminatine (B1243016), another related natural product mdpi.comnih.govacs.org.

The improved activity of these derivatives is hypothesized to be partly due to increased solubility nih.govacs.org. Mechanistically, nitrogenous substituents positioned at the 14-position of the aromathecin system are proposed to project into the major groove of the Top1-DNA complex. Here, they are thought to form hydrogen bonds with amino acids within the major groove, thereby stabilizing the crucial ternary complex of DNA, topoisomerase I, and the drug mdpi.comnih.govacs.org. Synthetic routes for these 14-substituted aromathecins have been developed, with many approaches proceeding through the known tricyclic ketone 23 as a key intermediate nih.gov. Two novel synthetic routes have been specifically developed for preparing the 12H-5,11a-diazadibenzo[b,h]fluoren-11-one system, which forms the core of this compound, enabling the subsequent introduction of various 14-substituents nih.gov.

General Applicability for Fused Indolizidine Compounds and Aromathecin Family Members

Advanced synthetic methodologies developed for this compound have demonstrated broad applicability in the construction of other fused indolizidine compounds and members of the aromathecin family. These approaches leverage strategic bond formations and catalytic processes to efficiently assemble the complex polycyclic scaffolds characteristic of these compounds.

Table 1: Key Step Yields in this compound Synthesis

Synthetic StepConditionsYield (%)Reference
Reissert–Henze-type reaction (Isoquinolone formation)Microwave irradiation, Acetic anhydride, 50 °C, 3.5 h73 nih.govuni.lunih.gov
Overall eight-step sequence to this compound-23.8 nih.govuni.lunih.gov

Transition metal-catalyzed reactions have also proven highly effective and versatile in the synthesis of this compound and related indolizidine structures. Rhodium(III)-catalyzed intramolecular C-H activation and annulation of alkyne-tethered hydroxamic esters are utilized for the synthesis of 3-hydroxyalkyl isoquinolones, a key intermediate in this compound synthesis. Similarly, Rh(III)-catalyzed intermolecular C-H activation and annulation of N-(pivaloyloxy)benzamides and 2-alkynyl aldehydes have been employed. These metal-catalyzed C-H functionalization strategies offer efficient pathways to construct the intricate ring systems found in fused indolizidine compounds.

Furthermore, a Rh(III)-catalyzed oxidative annulation of isoquinolones with diazoketoesters has been developed, leading to the formation of isoindolo[2,1-b]isoquinolin-5(7H)-ones. These compounds are recognized as this compound analogues and represent crucial structural motifs present in various natural alkaloids and synthetic drug molecules, including camptothecin (B557342) and novel topoisomerase I inhibitors. This method underscores the general utility of such catalytic approaches for accessing a range of biologically relevant fused indolizidine scaffolds. For instance, the de-esterification of a specific analogue obtained via this method yielded 85%.

Another versatile methodology involves a transannular amidohalogenation approach, starting from benzo-fused nine-membered enelactams. This method has been successfully applied to the formal synthesis of this compound, demonstrating its potential for constructing the core structure of this compound class. Additionally, a general synthesis of various benzo-fused indolizidine alkaloid mimics has been established through heteroaryl Grignard addition to N-acylpyridinium salts, followed by an intramolecular Heck cyclization. This methodology provides access to diverse heterocyclic compounds and serves as a valuable scaffold for chemical library preparation, highlighting its broad applicability in synthesizing a variety of indolizidine alkaloids and their mimics.

The continuous development of these advanced synthetic methodologies not only facilitates the efficient production of this compound but also provides a robust platform for the synthesis of a wide array of fused indolizidine compounds and other members of the aromathecin family, enabling further exploration of their chemical and biological properties.

Molecular Mechanisms of Action and Preclinical Biological Activity

Cellular Antiproliferative Activity (in vitro)

Cytotoxicity in KB Cell Lines

Rosettacin exhibits cytotoxic activity against various cancer cell lines. Specifically, it has been shown to be cytotoxic to KB cells, which are human nasopharynx carcinoma cells. While some studies mention the significant cytotoxic activity of 22-hydroxyacuminatine (B1243016) against KB cells (ED50 0.61 μg/mL), this compound itself is noted to be a weak Top1 poison. mdpi.com

Evaluation in Yeast Strains Expressing Human Topoisomerase I

This compound has been evaluated in yeast strains that have been engineered to express human topoisomerase I (Top1). These yeast strains typically lack their own yeast topoisomerase I but contain a plasmid that carries the human Top1 gene under the control of a galactose promoter. This compound was found to be cytotoxic to these yeast strains, indicating its ability to interact with and affect human Top1 within a cellular context. mdpi.comresearchgate.net This yeast-based system is valuable for studying human Top1-drug interactions and for screening potential therapeutic agents. biorxiv.orgnih.gov

Molecular Interactions and Binding Hypotheses

This compound and its derivatives are proposed to function through an intercalation and "poisoning" mechanism, similar to camptothecin (B557342) and indenoisoquinolines. nih.govnih.govmdpi.com This mechanism involves stabilizing the Top1-DNA covalent complex, thereby preventing DNA religation and leading to cell death. biorxiv.orgidrblab.net

Proposed Role of 14-Position Nitrogenous Substituents in Major Groove Binding

Nitrogenous substituents located at the 14-position of the aromathecin (this compound) system are hypothesized to play a crucial role in its interaction with the topoisomerase I-DNA complex. These substituents are proposed to project into the major groove of this complex. nih.govnih.govacs.orgmdpi.comresearchgate.net This projection is thought to contribute to the stabilization of the ternary complex formed between Top1, DNA, and the drug. nih.govnih.govacs.orgmdpi.comomicsdi.org Molecular modeling studies support the idea that substituents at the 14-position of the aromathecin core occupy the same region in space as the lactam substituents of indenoisoquinolines. nih.govresearchgate.net

Hypothesized Hydrogen Bonding with Top1 Amino Acids within the Major Groove

A key aspect of the proposed molecular interaction involves hydrogen bonding. The nitrogenous substituents at the 14-position of this compound are hypothesized to form hydrogen bonds with amino acids present within the major groove of the topoisomerase I-DNA complex. nih.govnih.govacs.orgmdpi.comresearchgate.netomicsdi.org These hydrogen bonding interactions, along with potential interactions with water molecules in the major groove, are believed to contribute significantly to the stabilization of the ternary complex. nih.govresearchgate.net

Comparison with Indenoisoquinoline Intercalation

The mechanism of action of this compound is often compared to that of indenoisoquinolines. Both classes of inhibitors are proposed to act via an intercalation and "poisoning" mechanism. nih.govnih.gov Molecular modeling and structure-activity relationship (SAR) studies suggest a significant overlap between the indenoisoquinoline lactam nitrogen and the aromathecin 14-position. researchgate.netpurdue.edu This spatial and SAR overlap indicates that this compound likely intercalates in a manner similar to indenoisoquinolines, and that common SAR elements may be shared between these two classes of Top1 inhibitors. researchgate.netpurdue.edu

Postulated "Camptothecin-like" Binding Pose

This compound is classified as an aromathecin alkaloid, a group of compounds considered a "composite" of natural products such as camptothecin (CPT) and luotonin A, as well as synthetic indenoisoquinolines . The proposed mechanism of action for aromathecins, including this compound, involves an intercalation and "poisoning" process, which is analogous to that observed for camptothecin and indenoisoquinolines .

The structural and shape similarities between aromathecins and camptothecins have led to the hypothesis that this compound may bind to the Top1-DNA cleavage complex in a distinctive "Camptothecin-like" pose . Camptothecin is known to bind at the interface of the Top1-DNA cleavage complex, where it intercalates between DNA base pairs . This intercalation sterically hinders the re-ligation of the cleaved DNA strand, thereby "poisoning" the enzyme . The interaction is primarily stabilized by pi-pi stacking interactions and hydrogen bonds formed with specific amino acid residues of the Top1 enzyme .

Further support for this "Camptothecin-like" binding mode comes from Structure-Activity Relationship (SAR) studies of A-ring-substituted aromathecins. These studies reveal trends in Top1 inhibition and antiproliferative activity that closely parallel those observed for the A-ring of camptothecins, suggesting shared SAR elements between these compound classes . Additionally, molecular models indicate that nitrogenous substituents at the 14-position of the aromathecin system are proposed to project into the major groove of the Top1-DNA complex . These substituents are hypothesized to form hydrogen bonds with amino acids within the major groove, contributing to the stabilization of the ternary complex (Top1-DNA-inhibitor) . This spatial overlap with the lactam substituents of indenoisoquinolines further reinforces the proposed intercalative binding mechanism .

Current Absence of X-ray Crystallographic Data for Ternary Complex

Despite the compelling evidence from molecular modeling and SAR studies supporting a "Camptothecin-like" binding mode for this compound and other aromathecins, a significant gap in the understanding of their precise molecular interactions remains. Currently, there is an absence of X-ray crystallographic data for any aromathecin compound, including this compound, in a ternary complex with DNA and Top1 . This lack of direct structural evidence means that the proposed binding mode is purely hypothetical . The difficulty in co-crystallizing aromathecins with the enzyme is a primary reason for this data gap . Obtaining such crystallographic data would be crucial for unequivocally confirming the exact binding pose and elucidating the detailed molecular interactions that govern the inhibitory activity of this compound.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Studies of Rosettacin and Aromathecins

General Principles of Aromathecin SAR

The structure-activity relationship (SAR) studies of aromathecins reveal key insights into how structural modifications influence their biological activity, particularly their Top1 inhibitory and antiproliferative effects nih.govnih.govfishersci.ca.

Significance of Substitutions for Enhanced Biological Activity

Substitutions on the aromathecin core are crucial for enhancing their biological activity uni.lunih.govfishersci.canih.govwikipedia.org. While unsubstituted rosettacin is a weak Top1 poison with low cytotoxicity, the introduction of various functional groups significantly improves these properties nih.gov. Specifically, substitutions at the C-14 position have been consistently linked to increased anticancer activity, including enhanced Top1 inhibition and antiproliferative potency uni.lufishersci.canih.govwikipedia.org. Beyond the C-14 position, modifications on the A-ring (positions 1-3) have also been explored, with certain groups, such as 2,3-ethylenedioxy, moderately improving Top1 inhibition and antiproliferative activity nih.govfishersci.ca. Conversely, other groups like 2,3-dimethoxy and 3-substituents have been observed to attenuate bioactivity nih.govfishersci.ca.

Comparative Activity of Substituted Derivatives versus Unsubstituted this compound Core

A clear trend in aromathecin SAR is that substituted derivatives generally exhibit greater Top1 inhibitory and antiproliferative activity compared to the unsubstituted this compound core uni.lufishersci.canih.govwikipedia.org. This compound itself has been described as a weak Top1 poison, inducing DNA cleavage at approximately 50% of the level of luotonin A nih.gov. In contrast, many 14-substituted aromathecins demonstrate improved antiproliferative potency and Top1 inhibition, often surpassing the activity of 22-hydroxyacuminatine (B1243016), another natural product containing the aromathecin system uni.luwikipedia.org.

Table 1: Comparative Top1 Inhibition Activity (Qualitative)

CompoundTop1 Inhibition Activity (Relative to 1 µM Camptothecin)
This compound+ (20-50%)
Camptothecin (B557342)++++ (Equipotent to or more potent than 1 µM)
Indenoisoquinoline++++ (Equipotent to or more potent than 1 µM)

Overlap of SAR Elements with Indenoisoquinolines

A significant aspect of aromathecin SAR is its notable overlap with that of indenoisoquinolines nih.govnih.govfishersci.ca. Both classes of compounds are Top1 inhibitors, and their SAR similarities suggest a common mechanism of action nih.govfishersci.ca. Molecular models indicate that the 14-substituents of aromathecins spatially overlap with the lactam substituents of indenoisoquinolines fishersci.ca. These substituents are proposed to project into the major groove of the DNA-Top1 complex and form hydrogen bonds with Top1 amino acids and water molecules, thereby stabilizing the ternary complex uni.lufishersci.cawikipedia.org. This high degree of SAR overlap, extending to specific substituents, supports the hypothesis of shared "common" SAR elements between indenoisoquinolines and aromathecins fishersci.ca. Furthermore, the trends observed for A-ring substitutions in aromathecins are strikingly similar to those previously noted for the A-ring of camptothecins, suggesting a "camptothecin-like" binding mode for aromathecins as interfacial inhibitors in the Top1 cleavage complex nih.govfishersci.ca.

Consideration of a "Universal" Top1 Inhibitor SAR

The observed SAR overlap between aromathecins and indenoisoquinolines lends support to the hypothesis of a "universal" Top1 inhibitor SAR nih.gov. This concept suggests that different classes of Top1 inhibitors may share common structural elements or binding modes that are critical for their activity . The ability to "translate" effective substituents and SAR principles between these distinct chemical scaffolds reinforces the idea that there are fundamental requirements for stabilizing the Top1-DNA cleavage complex, irrespective of the core molecular architecture . This shared SAR indicates that certain polar groups, when placed in similar regions of the heteroaromatic system, consistently improve Top1 inhibitory and antiproliferative activities across these inhibitor classes nih.gov.

Impact of Specific Structural Modifications on Biological Activity

Nitrogenous Substituents at the 14-Position and Their Effect on Antiproliferative and Anti-Top1 Activity

The introduction of nitrogenous substituents at the 14-position of the aromathecin system significantly impacts their biological activity uni.lunih.govnih.govwikipedia.org. These substituents, including amines, amino alcohols, and nitrogenous heterocycles, lead to improved antiproliferative potency and Top1 inhibition compared to the unsubstituted this compound uni.luwikipedia.org. The enhanced activity is partly attributed to improved solubility and better localization to the DNA-enzyme complex uni.lunih.govwikipedia.org.

Molecular modeling suggests that these 14-substituents project into the major groove of the Top1-DNA complex, where they can form hydrogen bonds with amino acids, thereby stabilizing the ternary complex uni.lufishersci.canih.govwikipedia.org.

Studies on water-soluble aromathecins substituted at position 14 with diaminoalkanes of varying lengths have revealed a general trend: while antiproliferative potency remains similar across these compounds, anti-Top1 activity tends to decrease with longer diaminoalkane substituents (greater than 6 carbons) nih.gov. Conversely, shorter diaminoalkane substituents (2-4 carbons) are associated with higher anti-Top1 activity nih.gov. This decrease in activity with increasing side-chain length is presumed to result from unfavorable hydrophobic interactions within the charged and well-solvated major groove of the ternary complex nih.gov. This particular trend is also observed with indenoisoquinolines, further supporting the hypothesis of a "universal" Top1 inhibitor SAR nih.gov.

Table 2: Impact of 14-Position Diaminoalkane Chain Length on Anti-Top1 Activity

Diaminoalkane Chain LengthEffect on Anti-Top1 Activity nih.gov
2-4 CarbonsHigher activity
>6 CarbonsLower activity (due to unfavorable hydrophobic interactions)
10+ CarbonsCompletely inactive

Future Directions in Rosettacin Research

Development of Green, Concise, and Efficient Synthetic Routes

The synthesis of Rosettacin and its analogues has been a focus of organic chemists, with various strategies developed to construct its complex pentacyclic core. Existing synthetic approaches include oxidative rearrangement from indole (B1671886) to quinolone, aminolysis using pseudo-anhydride, domino N-amidoacylation/aldol-type condensation, aryl radical cyclization of enamide, and metal-catalyzed intramolecular C-H activation and annulation (e.g., Rh(III)-catalyzed or Co(III)-catalyzed) mdpi.comnih.govresearchgate.netacs.orgmdpi.com. More recent advancements have explored carbene-catalyzed aerobic oxidation of isoquinolinium salts and thermal cyclization followed by a Reissert-Henze-type reaction mdpi.comnih.govnih.gov.

Continued Investigation of Biological Activity, Particularly for Novel Derivatives

This compound, classified as an aromathecin alkaloid, possesses a unique structure that has prompted extensive biological activity investigations mdpi.com. It functions as a Top1 inhibitor, akin to a hybrid of camptothecin (B557342) (CPT) and luotonin A, by binding to the enzyme and inhibiting tumor growth mdpi.com. While initial studies indicated this compound itself to be a weak Top1 poison compared to luotonin A, the exploration of its derivatives has yielded more promising results. Specifically, 14-substituted this compound derivatives have demonstrated enhanced antiproliferative activity and superior anti-topoisomerase I activity compared to the parent compound, and even better Top1 inhibitory activity than 22-hydroxyacuminatine (B1243016) mdpi.com.

Beyond its established role in anticancer research, investigations are expanding to other therapeutic areas. Aromathecins, including this compound, have shown selective toxic antiparasitic potency against African trypanosomes, suggesting potential applications in combating neglected tropical diseases asm.org. Future research will continue to focus on synthesizing and evaluating novel derivatives to uncover their full spectrum of biological activities, aiming to identify compounds with improved potency, selectivity, and broader therapeutic applicability mdpi.comasm.org.

Discovery and Optimization of Novel Anticancer Drugs Based on Aromathecin Scaffolds

The aromathecin scaffold, to which this compound belongs, is gaining significant attention as a promising foundation for the development of new anticancer drugs. This interest stems from the limitations of clinically used camptothecins, particularly the hydrolysis of their E-ring lactone moiety, which significantly attenuates their antitumor activity in vivo mdpi.comnih.govresearchgate.netnih.gov. Aromathecins, by replacing this problematic lactone with a more stable benzene (B151609) ring, offer a compelling alternative nih.govnih.gov.

This compound is considered the simplest structural member of the aromathecin family, making it a crucial starting point for scaffold-based drug discovery nih.govnih.gov. Research efforts are concentrated on the systematic modification of the aromathecin scaffold to optimize its anticancer properties. Studies have already indicated that specific substitutions, particularly at the C-14 position, can lead to increased anticancer activity asm.orgresearchgate.netnih.gov. The aromathecin system is recognized as a "composite" of camptothecin and indenoisoquinoline structures, providing a rich chemical space for designing novel Top1 inhibitors with improved efficacy and reduced limitations compared to current clinical agents nih.govresearchgate.netnih.gov. The ongoing development of scalable synthetic methods for aromathecins is thus paramount to facilitating the discovery and optimization of these next-generation anticancer drugs nih.govnih.gov.

Refinement of Structure-Activity Relationships for Optimized Therapeutic Profiles

A critical aspect of drug development involves a thorough understanding of Structure-Activity Relationships (SAR), which correlates chemical structure with biological activity. Extensive SAR studies have been conducted on this compound and its derivatives within the aromathecin family asm.orgresearchgate.netnih.gov. These studies have revealed that modifications at specific positions can significantly impact biological potency. For instance, the introduction of nitrogenous substituents at the 14-position of this compound derivatives has been shown to enhance their antiproliferative and anti-topoisomerase I activities mdpi.com. These substituents are hypothesized to interact within the major groove of the Top1-DNA complex, forming hydrogen bonds and thereby stabilizing the ternary complex mdpi.com.

Furthermore, SAR investigations suggest a "camptothecin-like" binding mode for A-ring-substituted aromathecin Top1 inhibitors mdpi.comnih.gov. There is also evidence of SAR overlap between aromathecins and indenoisoquinolines, implying a similar intercalation mechanism into the Top1-DNA complex researchgate.netnih.gov. Specific structural features, such as an ethylenedioxy bridge between C-2 and C-3, have been linked to improved Top1 inhibition and antiproliferative activity, while other groups (e.g., 2,3-dimethoxy and 3-substituents) can diminish bioactivity nih.gov. Continued refinement of these SAR insights is essential for rational drug design, enabling the precise modification of this compound and aromathecin analogues to achieve optimized therapeutic profiles, including enhanced potency, selectivity, and improved pharmacokinetic properties.

Pursuit of X-ray Crystallographic Data for Top1-DNA-Rosettacin Complex

Despite significant progress in understanding the biological activities and proposed binding modes of this compound and related aromathecins, a crucial piece of information remains elusive: the X-ray crystallographic data for the Top1-DNA-Rosettacin complex. The current understanding of how aromathecins interact with the Top1-DNA complex is largely based on hypothetical models and SAR studies, which suggest a camptothecin-like binding mode and intercalation nih.gov.

The absence of an experimentally determined X-ray crystal structure for any aromathecin in a ternary complex with DNA and Top1 is a notable limitation nih.gov. This lack of direct structural evidence hinders a complete understanding of the precise molecular interactions, including the exact positioning of the compound within the DNA-enzyme complex and the nature of the hydrogen bonds and other stabilizing forces involved. While X-ray crystallography has provided insights into human Top1 bound to duplex DNA, this does not fully elucidate the interaction with a drug like this compound mdpi.com. Obtaining such crystallographic data is a high priority for future research, as it would provide invaluable atomic-level details, validate existing hypotheses, and guide the rational design of more potent and selective Top1 inhibitors based on the this compound scaffold. The difficulty in crystallizing aromathecins with the enzyme has been noted, highlighting the technical challenges in this pursuit nih.gov.

Q & A

Q. What established synthetic routes are available for Rosettacin, and how do reaction conditions (e.g., catalysts, solvents, temperature) influence yield and purity?

this compound is synthesized via multiple pathways, as detailed in . For example:

  • Route 1 : Compound 10a reacts with 10b using [RhCp*Cl₂], CsOAc, and Cu(OAc)₂ in CH₃CN at 60°C for 8 hours, followed by BF₃·Et₂O/DCM treatment to yield this compound.
  • Route 2 : 10a reacts with 10d in PivOH/CH₃CN under similar catalytic conditions but requires TBAF/DCM for intermediate conversion. Yield and purity depend on solvent choice (e.g., 1,4-dioxane vs. CH₃CN) and catalyst loading. Systematic optimization of these parameters, guided by kinetic studies, is critical for reproducibility .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and its intermediates?

Characterization should include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm structural integrity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity (>95% threshold). For novel intermediates, provide full spectral data and cross-reference with known analogs (e.g., 10c vs. 10e in ). Ensure compliance with journal guidelines for experimental transparency .

Q. How can researchers design experiments to validate this compound’s proposed mechanism of action in biological systems?

Begin with in vitro assays (e.g., enzyme inhibition studies) using dose-response curves to establish IC₅₀ values. Include positive/negative controls and replicate experiments (n ≥ 3) to minimize variability. For in vivo studies, align animal models with this compound’s hypothesized therapeutic targets, ensuring ethical approval and statistical power calculations .

Advanced Research Questions

Q. What strategies address contradictory data in this compound’s catalytic efficiency across different synthetic routes?

Contradictions may arise from unaccounted variables (e.g., trace moisture in solvents, catalyst deactivation). Implement:

  • Design of Experiments (DoE) to isolate factors affecting efficiency.
  • Post-hoc analysis using ANOVA to identify outliers or systematic errors. Cross-validate findings with independent replicates and report confidence intervals .

Q. How can computational chemistry models (e.g., DFT, MD simulations) be integrated with experimental data to elucidate this compound’s reaction mechanisms?

  • Use Density Functional Theory (DFT) to model transition states and compare activation energies across synthetic routes (e.g., Rh-catalyzed vs. alternative pathways).
  • Validate simulations with experimental kinetic data (e.g., rate constants from ).
  • Publish computational protocols (software, basis sets) for reproducibility .

Q. What methodologies optimize this compound’s enantiomeric purity in asymmetric synthesis?

  • Screen chiral catalysts (e.g., Ru-BINAP complexes) and evaluate enantioselectivity via chiral HPLC or circular dichroism .
  • Apply kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies.
  • Document stereochemical outcomes using Cahn-Ingold-Prelog priorities .

Q. How should researchers analyze this compound’s stability under varying storage conditions (pH, temperature, light)?

  • Conduct accelerated stability studies (ICH Q1A guidelines):
  • Test degradation products via LC-MS and quantify using calibration curves.
  • Use Arrhenius plots to predict shelf life.
    • Report deviations from ideal storage parameters and propose mitigation strategies .

Methodological Frameworks

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound’s bioactivity studies?

  • Fit data to logistic regression models for EC₅₀/IC₅₀ determination.
  • Apply Bonferroni correction for multiple comparisons.
  • Use mixed-effects models to account for inter-experiment variability .

Q. How can systematic reviews and meta-analyses be structured to synthesize conflicting findings on this compound’s efficacy?

  • Follow PRISMA guidelines for literature screening and data extraction.
  • Classify studies by experimental design (e.g., in vitro vs. in vivo) and assess bias via ROBINS-I tool .
  • Perform subgroup analysis to resolve contradictions (e.g., species-specific responses) .

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

  • Prioritize analogs with ≥80% structural similarity to this compound’s core scaffold.
  • Use molecular docking to predict binding affinities against target proteins.
  • Validate predictions with in vitro assays and report SAR trends using heatmaps or 3D-QSAR models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.